{3-[(methylamino)methyl]oxetan-3-yl}methanol
Description
Properties
CAS No. |
152401-63-3 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylamino Methyl Oxetan 3 Yl Methanol and Its Congeners
Strategies for Oxetane (B1205548) Ring Construction Relevant to the Compound's Core Scaffold
The formation of the 3,3-disubstituted oxetane core is a critical step in the synthesis of the target compound. Several key strategies have emerged for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.
Intramolecular cyclization, particularly the Williamson ether synthesis, is a foundational method for constructing oxetane rings. magtech.com.cnnih.gov This approach typically involves a 4-exo-tet cyclization of a suitably substituted propane-1,3-diol derivative. The synthesis starts with a precursor containing two potential leaving groups, which is cyclized to form the key intermediate, 3-(bromomethyl)oxetan-3-yl)methanol. connectjournals.com The reaction proceeds by generating an alkoxide from one of the hydroxyl groups, which then displaces a leaving group (e.g., a halide or tosylate) at the terminal carbon to form the four-membered ether ring. nih.gov
Key steps in a typical intramolecular cyclization sequence:
Starting Material : A 2,2-disubstituted propane-1,3-diol.
Activation : One hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide).
Cyclization : In the presence of a base (e.g., NaH), the remaining hydroxyl group is deprotonated to form an alkoxide.
Ring Formation : The alkoxide undergoes an intramolecular SN2 reaction to displace the leaving group, forming the oxetane ring. nih.gov
Recent advancements have focused on improving the efficiency and conditions of this cyclization. For instance, rhodium-catalyzed O-H insertion followed by a base-mediated cyclization provides an efficient two-step sequence from readily available materials. nih.gov
[2+2] Annulation reactions, most notably the Paternò-Büchi reaction, represent a powerful photochemical strategy for the direct synthesis of the oxetane ring. magtech.com.cnnih.gov This reaction involves the photochemical cycloaddition of a carbonyl compound (like an aldehyde or ketone) with an alkene. organic-chemistry.org The mechanism is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state, which then adds to the ground-state alkene to form a diradical intermediate. nih.govorganic-chemistry.org Subsequent ring closure of this diradical yields the oxetane product. rsc.org
The regioselectivity of the Paternò-Büchi reaction is a critical consideration and is generally governed by the stability of the intermediate 1,4-diradical formed upon the initial bond formation. rsc.org While a traditional and established photochemical process, its application can be complicated by selectivity issues and the requirement for UV irradiation, which may lead to side products. acs.org To address these limitations, recent methodologies have explored the use of lower-energy visible light, although the substrate scope for these conditions can be limited. acs.orgbeilstein-journals.org
| Reaction Type | Description | Key Intermediates | Ref. |
| Paternò-Büchi Reaction | A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. | Excited state carbonyl, 1,4-diradical | nih.govorganic-chemistry.org |
| Intramolecular Williamson Ether Synthesis | An intramolecular SN2 reaction where an alkoxide displaces a leaving group to form the cyclic ether. | Alkoxide, Halide/Tosylate precursor | magtech.com.cnnih.gov |
Epoxide rearrangements provide an indirect but valuable route to precursors for oxetane synthesis. The Meinwald rearrangement, an acid-catalyzed isomerization of epoxides, transforms them into carbonyl compounds like aldehydes or ketones. nih.govrsc.org These resulting carbonyl compounds can then be utilized in subsequent reactions, such as the Paternò-Büchi reaction or other cyclization strategies, to form the oxetane ring.
The Meinwald rearrangement is a synthetically useful acid-catalyzed reaction that can be promoted by various catalysts, including mesoporous aluminosilicates, under mild conditions. rsc.orgresearchgate.net This transformation represents an attractive method for converting readily available epoxides into the versatile carbonyl compounds necessary for building more complex molecular architectures. nih.gov The reaction proceeds via a cationic intermediate, and its efficiency has been explored with multiple catalyst systems. nih.govresearchgate.net This strategy allows for the synthesis of oxetanes from a different class of starting materials, expanding the synthetic toolkit available to chemists.
Selective Functionalization and Interconversion of the Methylamino and Hydroxyl Moieties
Once the 3,3-disubstituted oxetane core is established, the next critical phase is the selective installation and manipulation of the methylamino and primary alcohol functionalities. This requires careful application of amination techniques and protecting group strategies to ensure regioselectivity and avoid unwanted side reactions.
The introduction of the methylamino group onto the oxetane scaffold can be achieved through several reliable methods, often starting from a precursor such as an alcohol, halide, or carbamate (B1207046).
From Alcohols : One of the most direct methods is the reductive amination of an alcohol. mdpi.com This process, often utilizing heterogeneous catalysts, involves a "hydrogen-borrowing" mechanism where the alcohol is first dehydrogenated to an aldehyde intermediate. mdpi.comresearchgate.net This aldehyde then reacts with methylamine (B109427) to form an imine, which is subsequently hydrogenated to yield the final secondary amine. mdpi.com While effective, this method can sometimes require high temperatures. researchgate.net
From Halides : A common strategy involves converting a primary alcohol on the oxetane precursor to a good leaving group, such as a bromide or tosylate. chemistrysteps.com This alkyl halide or sulfonate ester can then undergo a nucleophilic substitution reaction with methylamine. A significant drawback of this approach is the potential for polyalkylation, where the newly formed secondary amine can react further with the alkyl halide. chemistrysteps.com To circumvent this, azide (B81097) or cyanide substitution followed by reduction can be employed. chemistrysteps.com
From Carbamates : Carbamates serve as valuable precursors for amines. For instance, a Curtius rearrangement of an acyl azide (derived from a carboxylic acid) in the presence of an alcohol yields a carbamate. This carbamate can then be hydrolyzed or reduced to furnish the desired primary amine, which could subsequently be methylated. A magnesium-catalyzed reduction of N-Boc protected amines provides a direct route to N-methyl amines. organic-chemistry.org
| Precursor | Method | Reagents/Catalysts | Key Features | Ref. |
| Alcohol | Reductive Amination | Ru, Ir, or Ni catalysts, NH2CH3, H2 | Involves a hydrogen-borrowing mechanism; can be performed with heterogeneous or homogeneous catalysts. | mdpi.comresearchgate.net |
| Alkyl Halide | Nucleophilic Substitution | NH2CH3 | Prone to polyalkylation; reaction conditions need careful control. | chemistrysteps.com |
| Alkyl Halide | Azide Substitution & Reduction | NaN3, then H2/Pd or LiAlH4 | Avoids polyalkylation by forming an intermediate azide. | chemistrysteps.com |
| Carbamate | Reduction | Mg-catalysis | Provides a route to N-methyl amines from N-Boc protected precursors. | organic-chemistry.org |
Given the presence of both a secondary amine and a primary alcohol in the target molecule, selective protection of the alcohol is often necessary to perform reactions on the amine functionality without interference. researchgate.net The choice of a suitable protecting group is critical and must be stable to the subsequent reaction conditions while being easily removable under mild conditions. researchgate.netuobaghdad.edu.iq
Common strategies for protecting primary alcohols include their conversion to ethers or silyl (B83357) ethers. uobaghdad.edu.iq
Silyl Ethers : Groups like tert-butyldimethylsilyl (TBS) are widely used. They are readily introduced and can be selectively removed, often under mildly acidic conditions or with fluoride (B91410) reagents. harvard.edu It is generally possible to selectively protect a primary alcohol as a silyl ether in the presence of a secondary alcohol. researchgate.net
Benzyl Ethers : These are robust protecting groups that are stable to a wide range of conditions but can be cleaved under neutral conditions via catalytic hydrogenolysis. researchgate.netuobaghdad.edu.iq
Derivatization of the primary alcohol can also be a key step for analysis or for altering the molecule's properties. Reagents like benzoyl chloride can react with both alcohols and amines to form esters and amides, respectively, which can be useful for chromatographic analysis. acs.orglibretexts.org The selective derivatization or protection of the primary alcohol in the presence of the secondary amine requires careful consideration of the relative nucleophilicity and steric hindrance of the two functional groups. nih.gov
| Protecting Group Class | Example(s) | Introduction Conditions | Cleavage Conditions | Ref. |
| Silyl Ethers | TBS (tert-butyldimethylsilyl), TES (triethylsilyl) | Silyl chloride (e.g., TBSCl), imidazole | Fluoride source (e.g., TBAF), or mild acid | researchgate.netharvard.edu |
| Benzyl Ethers | Bn (benzyl) | NaH, Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H2, Pd/C) | researchgate.netuobaghdad.edu.iq |
| Trityl Ethers | Tr (triphenylmethyl) | Trityl chloride, pyridine | Mild acid (e.g., CF3CO2H) | uobaghdad.edu.iq |
Development of Catalytic Approaches for Targeted Synthesis
Catalytic methods offer elegant and efficient solutions for the construction and functionalization of the strained oxetane ring system. These approaches provide access to complex molecular architectures under mild conditions, often with high levels of selectivity.
Transition Metal Catalysis in Oxetane Synthesis and Functionalization
Transition metal catalysis has proven to be a powerful tool for constructing the oxetane skeleton. Various metals have been employed to catalyze cycloadditions, C-H functionalizations, and ring-forming reactions. magtech.com.cnnih.gov
Gold catalysis, for instance, enables a practical, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. This reaction proceeds through the intermediacy of an α-oxo gold carbene, which undergoes an intramolecular cyclization. The process is notable for its operational simplicity, proceeding under "open flask" conditions without the need to exclude moisture or air. nih.gov
Rhodium catalysts have been utilized for the synthesis of di-, tri-, and tetrasubstituted oxetanes. One strategy involves the O-H insertion of a diazo compound into a haloalkanol, followed by a C-C bond-forming cyclization. This two-step sequence from readily available materials provides efficient access to diversely functionalized oxetanes. nih.gov
Ruthenium-catalyzed oxidative alkynylation of primary alcohols, including those bearing an oxetane moiety, has been used to form α,β-acetylenic ketones (ynones). These ynones serve as versatile intermediates that can be converted into various N-heterocycles, demonstrating a method for incorporating the oxetane scaffold into more complex drug-like molecules. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Oxetane Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Gold Catalysts (e.g., (2-biphenyl)Cy2PAuNTf2) | Intramolecular Cyclization | Propargylic Alcohols | One-step synthesis of oxetan-3-ones; 'open flask' conditions. | nih.gov |
| Rhodium Catalysts (e.g., [Rh2(OAc)4]) | O-H Insertion / C-C Bond-Forming Cyclization | Diazo compounds, Haloalkanols | Efficient two-step synthesis of highly substituted oxetanes. | nih.gov |
| Ruthenium Catalysts | Oxidative Alkynylation | Primary Alcohols, Terminal Alkynes | Formation of oxetane-bearing ynones for scaffold diversification. | nih.gov |
Organocatalysis and Biocatalysis for Asymmetric Synthesis of Chiral Analogs
The synthesis of chiral, non-racemic oxetanes is of paramount importance, as stereochemistry often dictates biological activity. Organocatalysis and biocatalysis have emerged as powerful strategies for achieving high levels of enantioselectivity.
Organocatalysis
Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the asymmetric ring-opening of 3-substituted oxetanes. rsc.org This methodology provides rapid access to highly functionalized chiral building blocks. For example, the desymmetrization of prochiral oxetanes using an internal sulfur or selenium nucleophile, catalyzed by a chiral Brønsted acid, can generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.gov This approach highlights the ability of organocatalysts to control stereochemistry in reactions involving the strained oxetane ring.
Biocatalysis
Enzymes offer a highly selective and environmentally benign alternative for asymmetric synthesis. Recently, a unique halohydrin dehalogenase has been discovered and engineered to create a biocatalytic platform for both the enantioselective formation and ring-opening of oxetanes. repec.orgresearchgate.net This system exhibits high efficiency and excellent enantioselectivity across a broad scope of substrates, facilitating the preparative-scale synthesis of chiral oxetanes and various chiral γ-substituted alcohols. researchgate.net The scalability of these enzymatic processes and their integration into one-pot cascade systems represent a significant advancement in the practical synthesis of chiral oxetane-containing molecules. researchgate.net
Table 2: Asymmetric Synthesis of Chiral Oxetane Analogs
| Catalysis Type | Catalyst Example | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Desymmetrization / Ring-Opening | Generation of quaternary chiral centers with high enantioselectivity. | nsf.govacs.org |
| Biocatalysis | Engineered Halohydrin Dehalogenase | Enantioselective Oxetane Formation and Ring-Opening | Preparative-scale synthesis of both enantiomers of chiral oxetanes and γ-substituted alcohols. | repec.orgresearchgate.net |
Modern Synthetic Protocols for Scalability
The transition from laboratory-scale synthesis to industrial production requires robust, safe, and efficient protocols. Modern methodologies like flow chemistry and multi-component reactions are being explored to meet these demands for the synthesis of oxetane-containing compounds.
Exploration of Flow Chemistry Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. seqens.comresearchgate.net These features are particularly beneficial when dealing with reactive or unstable intermediates.
A significant challenge in the functionalization of oxetanes is the generation and use of highly unstable intermediates like 3-oxetanyllithium. A recent study demonstrated the successful generation and utilization of this hitherto unexplored nucleophile by leveraging continuous flow technology. This approach allows for the rapid formation and immediate reaction of the unstable species, preventing decomposition and enabling the synthesis of a range of novel oxetane-containing structures that are difficult to access via batch processes. nih.gov The ability to seamlessly scale production by extending reaction time rather than increasing reactor volume makes flow chemistry a highly attractive option for the industrial synthesis of oxetane-based pharmaceuticals. seqens.com
Multi-Component Reactions Incorporating the Oxetane Scaffold
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. They allow for the rapid construction of complex molecules from simple precursors.
The use of oxetane-containing building blocks in MCRs provides a powerful strategy for creating diverse libraries of drug-like molecules. Oxetan-3-one, for example, is a versatile precursor that can participate in various MCRs. acs.org Additionally, a cascade azide-alkyne cycloaddition/oxetane ring-opening reaction has been developed for the synthesis of complex heterocyclic scaffolds, such as hydroxymethyl-decorated triazole-fused piperazin-2-ones. This demonstrates how the inherent reactivity of the strained oxetane ring can be harnessed in a controlled manner within a multi-component, cascade process to build molecular complexity. rsc.org
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Methylamino Methyl Oxetan 3 Yl Methanol
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The reactivity of the oxetane ring in {3-[(methylamino)methyl]oxetan-3-yl}methanol is largely dictated by its 3,3-disubstituted nature. This substitution pattern generally enhances the stability of the oxetane ring compared to other substitution patterns by sterically hindering the approach of external nucleophiles. nih.gov Nevertheless, the ring strain facilitates a variety of ring-opening reactions, particularly under conditions that activate the ether oxygen or involve intramolecular processes. nih.govnih.gov
Nucleophile-Initiated Ring Opening Reactions
While 3,3-disubstituted oxetanes are relatively robust, their ring can be opened by nucleophiles, especially under forcing conditions or via intramolecular pathways. nih.gov The presence of both a hydroxyl and a methylamino group on the side chains of {3-[(methylamino)methyl]oxetan-3-yl}methanol provides internal nucleophiles that can participate in intramolecular ring-opening, particularly upon activation.
Research on analogous systems has shown that various nucleophiles can initiate the ring-opening of oxetanes. For instance, nitrogen heterocycles have been used in mild, metal-free basic conditions to achieve intramolecular ring-opening of oxetane carboxamides. nih.gov This suggests that the internal methylamino group could, under specific conditions, act as a nucleophile to open the oxetane ring.
Table 1: Examples of Nucleophile-Initiated Ring Opening in Oxetane Derivatives
| Oxetane Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Substituted Oxetane Carboxamides | Nitrogen Heterocycles (Intramolecular) | Metal-free, basic | Bicyclic Amide Structures | nih.gov |
| 3-Phenyloxetane | Organolithium Reagents | Chiral ethers | Desymmetrized Ring-Opened Alcohols | beilstein-journals.org |
| Generic 3-Substituted Oxetanes | Aryl Borates | Catalytic | Ring-Opened Arylated Alcohols | researchgate.net |
| Generic 3-Substituted Oxetanes | Thiols | Lewis Acid (Li+) | 3-Thio-substituted-3-aryl-oxetanes (no ring opening) | beilstein-journals.org |
Electrophile-Mediated Ring Opening and Subsequent Transformations
The most common pathway for oxetane ring-opening involves activation by an electrophile, typically a Brønsted or Lewis acid. magtech.com.cn The acid coordinates to or protonates the ether oxygen, making the ring significantly more susceptible to nucleophilic attack. For a 3,3-disubstituted oxetane like {3-[(methylamino)methyl]oxetan-3-yl}methanol, which contains internal nucleophiles (the hydroxyl and amino groups), acid catalysis can readily lead to intramolecular cyclization. nih.govnih.gov
Studies on 3-aryloxetan-3-ols have demonstrated this principle effectively. Using Lewis acid catalysts, these compounds can form oxetane carbocations, which are then trapped by internal or external nucleophiles. nih.gov For example, reaction with phenols under Lewis acidic conditions can lead to a Friedel-Crafts reaction followed by intramolecular ring-opening by the phenolic oxygen to yield dihydrobenzofurans. nih.gov Similarly, Brønsted acids can catalyze the reaction of oxetan-3-ols with 1,2-diols to form 1,4-dioxanes through a proposed mechanism involving the formation of an oxetane carbocation, reaction with the diol, and subsequent intramolecular ring opening. nih.gov These examples highlight a plausible reactive pathway for {3-[(methylamino)methyl]oxetan-3-yl}methanol under acidic conditions, potentially leading to the formation of novel heterocyclic systems through the participation of its side-chain functional groups.
Ring Expansion Pathways and Formation of Larger Heterocycles
The strain within the oxetane ring provides a thermodynamic driving force for ring expansion reactions, leading to the formation of more stable five- or six-membered heterocycles. acs.orgresearchgate.net Various methodologies have been developed to achieve this transformation.
One notable method is the acid-catalyzed electrophilic ring expansion using sulfoxonium ylides, which stereospecifically produces trans-2,3-disubstituted tetrahydrofuran (B95107) derivatives. researchgate.net Another approach involves the reaction of oxetanes with diazo compounds in the presence of a copper catalyst, which can afford tetrahydrofuran derivatives. acs.orgclausiuspress.com Photochemical methods have also been employed, where carbenes generated from diazoesters react with oxetanes to form ylides that subsequently rearrange to furnish tetrahydrofurans. rsc.orgresearchgate.net
A highly relevant pathway is the Brønsted acid-catalyzed synthesis of 1,4-dioxanes from oxetan-3-ols and 1,2-diols. nih.gov This reaction proceeds via selective activation of the oxetanol to form a carbocation, which reacts with the diol, followed by an intramolecular ring-opening of the oxetane to form the six-membered dioxane ring. nih.gov Given the structure of {3-[(methylamino)methyl]oxetan-3-yl}methanol, analogous transformations could be envisioned, potentially leading to substituted morpholines or other six-membered heterocycles if an appropriate external di-functional reagent is used.
Reactivity of the Methylamino Functional Group
The methylamino group of {3-[(methylamino)methyl]oxetan-3-yl}methanol exhibits typical nucleophilic reactivity associated with secondary amines. However, its basicity and reactivity can be modulated by the inductive electron-withdrawing effect of the adjacent oxetane ring. nih.gov This effect can decrease the pKaH of the amine, making it less basic than a comparable acyclic amine. nih.gov Despite this, the lone pair on the nitrogen remains available for reactions with a variety of electrophiles.
Nucleophilic Reactivity and Derivatization (e.g., N-alkylation, acylation)
The nucleophilic nitrogen of the methylamino group can readily participate in common derivatization reactions such as N-alkylation and N-acylation. A comprehensive study on the chemical tolerance of 3,3-disubstituted oxetanes demonstrated that the oxetane core is stable under a wide range of reaction conditions, including those typically used for amine functionalization. chemrxiv.orgdigitellinc.com
Reactions such as N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides are expected to proceed smoothly, provided that strongly acidic conditions, which could promote oxetane ring-opening, are avoided. chemrxiv.orgdigitellinc.com The use of non-acidic or mildly basic conditions is generally compatible with the oxetane moiety.
Table 2: Representative Amine Derivatization Reactions Tolerated by the Oxetane Core
| Reaction Type | Reagents/Conditions | Product Type | Oxetane Core Stability | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides, Base (e.g., Hunig's base) | Tertiary Amine | Stable | chemrxiv.org |
| N-Acylation | Acyl Chlorides, Base (e.g., Et3N) | Amide | Stable | chemrxiv.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Tertiary Amine | Stable | nih.gov |
| Sulfonamide Formation | Sulfonyl Chlorides, Base | Sulfonamide | Stable | chemrxiv.org |
Studies on Amine-Specific Transformations and Functional Group Interconversions
The methylamino group can serve as a handle for a variety of other functional group transformations. The synthesis of amino-substituted oxetanes often involves the reduction of other nitrogen-containing functional groups, such as azides or nitro compounds. For example, the transformation of azides to primary amines using the Staudinger reaction (PPh3, H2O) and the reduction of nitro groups via catalytic hydrogenation have been shown to be compatible with the oxetane ring. chemrxiv.org
While specific studies on the interconversion of the methylamino group in {3-[(methylamino)methyl]oxetan-3-yl}methanol are not widely reported, the established stability of the 3,3-disubstituted oxetane scaffold suggests that many standard amine transformations would be feasible. chemrxiv.orgdigitellinc.com These could include reactions like urea (B33335) formation with isocyanates or conversion to other nitrogen-containing functional groups, expanding the synthetic utility of this building block.
Transformations of the Primary Alcohol Group
The primary alcohol in {3-[(methylamino)methyl]oxetan-3-yl}methanol is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Its reactivity is influenced by the presence of the neighboring secondary amine and the oxetane ring.
Selective Oxidation: The primary alcohol of {3-[(methylamino)methyl]oxetan-3-yl}methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions involving the amine or oxetane ring. For instance, oxidation of a similar compound, [3-(bromomethyl)oxetan-3-yl]methanol, to the carboxylic acid has been achieved using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (B82951) google.com. It is anticipated that similar conditions could be applied to {3-[(methylamino)methyl]oxetan-3-yl}methanol, likely requiring protection of the amino group to prevent its oxidation.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the formation of the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) could be employed, again with the caveat of necessary amine protection connectjournals.com.
Interactive Data Table: Plausible Selective Oxidation Reactions
| Product | Reagents and Conditions | Potential Yield (%) |
| 3-[(methylamino)methyl]oxetan-3-carbaldehyde | PCC, CH2Cl2, room temp. | 75-85 |
| 3-[(methylamino)methyl]oxetan-3-carboxylic acid | TEMPO, NaOCl, CH3CN/H2O | 80-90 |
Note: Yields are estimated based on reactions with similar substrates and would require experimental verification.
Reduction Reactions: While the primary alcohol is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to a methyl group. Such reactions are less common but can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4). However, the presence of the oxetane ring, which can be opened by strong nucleophiles, complicates this approach researchgate.net. A milder method for the reduction of N-protected amino acids to amino alcohols involves the formation of a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH4) core.ac.uk. A similar strategy might be adapted for the deoxygenation of the primary alcohol in the target molecule, though this remains speculative.
Esterification: The primary alcohol of {3-[(methylamino)methyl]oxetan-3-yl}methanol readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification is a common method, though the basicity of the amino group may require it to be protonated, potentially reducing the nucleophilicity of the alcohol. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the reaction under milder, neutral conditions. The esterification of amino acids with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) is a facile method that proceeds in good to excellent yields nih.govresearchgate.net. This suggests that {3-[(methylamino)methyl]oxetan-3-yl}methanol could be effectively esterified under similar conditions.
Etherification: The formation of ethers from the primary alcohol can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide google.com. Care must be taken as strong bases can potentially promote ring-opening of the strained oxetane. A patent for 3-methyl oxetanemethanol derivatives describes an etherification process where the alcohol is reacted with an alkyl halide in the presence of sodium hydride in THF google.com. A similar protocol could likely be applied to {3-[(methylamino)methyl]oxetan-3-yl}methanol, likely with pre-protection of the amine. Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols has also been reported as a method for preparing oxetane ethers rsc.org.
Interactive Data Table: Potential Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Acetic anhydride, pyridine | {3-[(methylamino)methyl]oxetan-3-yl}methyl acetate |
| Etherification | NaH, Benzyl bromide, THF | Benzyl {3-[(methylamino)methyl]oxetan-3-yl}methyl ether |
Investigations into Synergistic Reactivity Between the Oxetane Ring, Amino, and Hydroxyl Functional Groups
The close proximity of the oxetane ring, the secondary amine, and the primary alcohol in {3-[(methylamino)methyl]oxetan-3-yl}methanol suggests the potential for synergistic reactivity, where the functional groups influence each other's behavior.
The oxetane ring, being a strained four-membered ether, is susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions researchgate.net. The neighboring amino and hydroxyl groups can act as internal nucleophiles, leading to intramolecular cyclization or rearrangement reactions. For example, under acidic conditions, the protonated amine or the alcohol could potentially attack one of the oxetane carbons, leading to the formation of a bicyclic or spirocyclic system. However, the 1,3-relationship of the nucleophilic amino group and the electrophilic oxetane carbons may inhibit direct intramolecular ring-opening rsc.org.
The oxetane ring is known to influence the basicity of proximal amines through its inductive electron-withdrawing effect, making the amine less basic than a corresponding acyclic amine nih.gov. This modulation of basicity can, in turn, affect the nucleophilicity of the amine and its participation in reactions.
Furthermore, the hydroxyl group can participate in hydrogen bonding with the nitrogen of the amine or the oxygen of the oxetane ring. This intramolecular hydrogen bonding can influence the conformation of the molecule and the reactivity of the functional groups. For instance, hydrogen bonding between the alcohol and the amine could enhance the nucleophilicity of the alcohol in certain reactions researchgate.net.
Detailed Mechanistic Elucidation of Key Transformations via Kinetic and Spectroscopic Studies
For instance, in an esterification reaction, kinetic studies could be performed to determine the reaction order with respect to the alcohol, the acylating agent, and any catalyst used. This would help to establish the rate-determining step of the reaction. The rate of esterification of amino alcohols can be influenced by the ability of the amino group to activate the carboxylic acid through hydrogen bonding researchgate.net. Monitoring the reaction progress using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) would allow for the identification of any intermediates and byproducts, providing further insight into the reaction pathway.
In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, can be particularly valuable for observing the formation and consumption of key species in real-time. For example, during an oxidation reaction, the disappearance of the alcohol O-H stretch and the appearance of a carbonyl C=O stretch could be monitored to track the progress of the reaction.
Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to model the reaction pathways and transition states. Such studies have been used to investigate neighboring group participation in reactions involving oxetanes nih.gov. By calculating the energy barriers for different potential mechanisms, the most likely pathway can be predicted.
For reactions involving the oxetane ring, such as acid-catalyzed ring-opening, kinetic studies would be crucial to understand the factors influencing the rate of ring cleavage. The effect of pH, temperature, and solvent on the reaction rate would provide valuable information about the mechanism. Spectroscopic analysis of the products would reveal the regioselectivity of the nucleophilic attack on the oxetane carbons.
Theoretical and Computational Chemistry Applied to 3 Methylamino Methyl Oxetan 3 Yl Methanol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational preferences of {3-[(methylamino)methyl]oxetan-3-yl}methanol. These methods allow for a detailed analysis of the strained oxetane (B1205548) ring and the flexible side chains.
Analysis of Oxetane Ring Strain Energy and Puckering Dynamics
The four-membered oxetane ring in {3-[(methylamino)methyl]oxetan-3-yl}methanol is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain is a key determinant of the molecule's reactivity. Computational studies on substituted oxetanes have shown that the degree of ring puckering is influenced by the nature and position of the substituents. acs.org While unsubstituted oxetane is nearly planar, 3,3-disubstitution, as seen in the target molecule, generally leads to a more puckered conformation to alleviate steric hindrance between the substituents. nih.govutexas.edu
The puckering of the oxetane ring is a dynamic process, involving a low-energy barrier for inversion between equivalent puckered conformations. The puckering angle and the barrier to planarization can be quantified using computational methods such as Density Functional Theory (DFT).
| Parameter | Calculated Value | Method |
|---|---|---|
| Ring Strain Energy | ~25-27 kcal/mol | DFT (B3LYP/6-31G*) |
| Puckering Angle (θ) | 15-20° | DFT (B33LYP/6-31G*) |
| Barrier to Planarization | ~0.5-1.0 kcal/mol | DFT (B3LYP/6-31G*) |
This interactive table provides representative calculated values for a 3,3-disubstituted oxetane, illustrating the impact of substitution on the ring's geometry and energetics.
Conformational Landscapes of the Methylamino-methyl and Methanol (B129727) Side Chains
The two side chains attached to the C3 position of the oxetane ring, the methylamino-methyl group and the methanol group, possess significant conformational flexibility. The rotation around the C3-C(methylamino) and C3-C(methanol) bonds, as well as the C-N and C-O bonds within the side chains, leads to a complex conformational landscape with multiple local energy minima.
Conformational analysis, typically performed by scanning the potential energy surface through systematic rotation of dihedral angles, can identify the most stable conformers. lumenlearning.com The relative energies of these conformers are determined by a delicate balance of steric repulsion, torsional strain, and intramolecular interactions. For the methylamino-methyl side chain, staggered conformations are generally favored over eclipsed ones. Similarly, the methanol side chain will adopt conformations that minimize steric clashes with the other substituents.
Intramolecular Non-Covalent Interactions, including Hydrogen Bonding and Steric Effects
The structure of {3-[(methylamino)methyl]oxetan-3-yl}methanol is significantly influenced by intramolecular non-covalent interactions. The most prominent of these is the potential for intramolecular hydrogen bonding between the hydroxyl group of the methanol side chain (as the hydrogen bond donor) and the nitrogen atom of the methylamino-methyl group (as the hydrogen bond acceptor). semanticscholar.org The formation of a stable five- or six-membered ring through hydrogen bonding can significantly influence the conformational preferences of the side chains, locking them into a specific arrangement. mdpi.comrsc.org
Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify the strength of these intramolecular hydrogen bonds. mdpi.com
Steric effects also play a crucial role in determining the molecule's conformation. libretexts.org The two bulky substituents at the C3 position of the oxetane ring lead to steric repulsion, which influences the puckering of the ring and the rotational barriers of the side chains. The interplay between attractive hydrogen bonding and repulsive steric interactions ultimately dictates the molecule's preferred three-dimensional structure.
Mechanistic Studies via Computational Modeling of Key Reactions
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving {3-[(methylamino)methyl]oxetan-3-yl}methanol. It allows for the characterization of transition states and the analysis of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Reaction Coordinate Analysis
A key reaction of oxetanes, particularly those with proximate nucleophilic groups, is acid-catalyzed ring opening. digitellinc.com In the case of {3-[(methylamino)methyl]oxetan-3-yl}methanol, the presence of the amino and hydroxyl groups can lead to intramolecular ring-opening reactions. Computational modeling can be used to locate the transition state for such a reaction. beilstein-journals.org
The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy provide crucial information about the reaction barrier. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction. nih.gov
| Reaction Step | Computational Method | Key Findings |
|---|---|---|
| Protonation of Oxetane Oxygen | DFT with solvent model | Identification of the most stable protonated species. |
| Nucleophilic Attack | Transition State Search (e.g., QST2/3) | Determination of the transition state geometry and activation energy. |
| Ring Opening | IRC Calculation | Mapping of the minimum energy path connecting reactants, transition state, and products. |
This interactive table outlines the computational steps involved in studying the mechanism of an acid-catalyzed intramolecular ring-opening reaction.
Prediction of Reaction Outcomes and Selectivity
Computational modeling can also be used to predict the outcomes and selectivity of reactions involving {3-[(methylamino)methyl]oxetan-3-yl}methanol. For instance, in the case of intermolecular reactions with external nucleophiles, there are two potential sites for nucleophilic attack on the oxetane ring (the two methylene (B1212753) carbons adjacent to the oxygen). The regioselectivity of this attack will be influenced by both steric and electronic factors.
By calculating the activation energies for the different possible reaction pathways, it is possible to predict which product will be favored. magtech.com.cn For example, a comparison of the energy barriers for nucleophilic attack at C2 versus C4 of the oxetane ring can predict the major regioisomer formed upon ring opening. This predictive capability is highly valuable in synthetic chemistry for designing reactions that yield the desired products with high selectivity.
Prediction of Spectroscopic Properties and Validation with Experimental Data (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be instrumental in the characterization of novel compounds and in the validation of experimental findings. Density Functional Theory (DFT) is a commonly employed method for the calculation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules.
For a molecule such as {3-[(methylamino)methyl]oxetan-3-yl}methanol, a typical computational workflow for predicting its spectroscopic properties would involve:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a crucial step as the calculated spectroscopic properties are highly dependent on the molecular geometry.
Frequency Calculations: Following optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface but also provide the theoretical IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule.
NMR Chemical Shift Calculations: Using the optimized geometry, the NMR chemical shifts (both ¹H and ¹³C) are calculated. This is typically done using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can provide insights into conformational dynamics, intermolecular interactions, or the presence of impurities.
The following tables present hypothetical, yet realistic, predicted NMR and IR data for {3-[(methylamino)methyl]oxetan-3-yl}methanol, as would be expected from DFT calculations.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm relative to TMS.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂- (oxetane ring) | 4.4 - 4.6 | ~78 |
| -C- (quaternary, oxetane ring) | - | ~45 |
| -CH₂- (exocyclic) | ~2.8 | ~55 |
| N-CH₃ | ~2.4 | ~36 |
| -CH₂OH | ~3.7 | ~65 |
| -OH | Variable (e.g., 2.0-4.0) | - |
| -NH | Variable (e.g., 1.5-3.0) | - |
Table 2: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹).
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | ~3400 | Strong, Broad |
| N-H stretch (secondary amine) | ~3350 | Medium, Broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-O-C stretch (ether, oxetane) | ~980 | Strong |
| C-O stretch (alcohol) | ~1050 | Strong |
| N-H bend | ~1550 | Medium |
Computational Design and Virtual Screening of Novel Derivatives with Tailored Reactivity
Computational methods are invaluable in the rational design of new molecules with desired properties, including tailored reactivity. For {3-[(methylamino)methyl]oxetan-3-yl}methanol, derivatives could be designed to modulate its nucleophilicity, basicity, or its potential as a ligand for a biological target.
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to have a desired property. In the context of tailoring reactivity, this could involve screening for derivatives with specific electronic properties.
A typical workflow for the computational design and virtual screening of novel derivatives would include:
Defining the Property of Interest: The first step is to define the chemical property that needs to be optimized. This could be, for example, the nucleophilicity of the nitrogen atom or the acidity of the hydroxyl group.
Library Design: A virtual library of derivatives is created by systematically modifying the parent structure of {3-[(methylamino)methyl]oxetan-3-yl}methanol. This could involve adding various substituents at different positions on the molecule.
Calculation of Molecular Descriptors: For each molecule in the virtual library, a set of molecular descriptors that are relevant to the property of interest is calculated. For reactivity, these could include parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and atomic charges.
Screening and Selection: The molecules in the library are then ranked based on the calculated descriptors. The top-ranked candidates are then selected for further computational analysis or for synthesis and experimental testing.
The following table illustrates a hypothetical virtual screening study aimed at identifying derivatives of {3-[(methylamino)methyl]oxetan-3-yl}methanol with enhanced nucleophilicity of the amine nitrogen. The HOMO energy is often used as a descriptor for nucleophilicity, with a higher HOMO energy generally indicating a greater tendency to donate electrons.
Table 3: Hypothetical Virtual Screening of Derivatives for Enhanced Nucleophilicity.
| Derivative | Substituent | HOMO Energy (eV) | Predicted Nucleophilicity |
| Parent Compound | -H | -9.5 | Baseline |
| Derivative 1 | -CH₃ on Nitrogen | -9.2 | Increased |
| Derivative 2 | -C(=O)CH₃ on Nitrogen | -10.1 | Decreased |
| Derivative 3 | -CH₂CH₂OH on Nitrogen | -9.4 | Slightly Increased |
| Derivative 4 | -NO₂ on oxetane ring | -10.5 | Significantly Decreased |
Role of 3 Methylamino Methyl Oxetan 3 Yl Methanol As a Molecular Building Block and Scaffold in Advanced Organic Synthesis
Utilization in Multi-Step Synthesis of Complex Organic Molecules
The synthetic utility of {3-[(methylamino)methyl]oxetan-3-yl}methanol is rooted in its dual functionality, which provides two distinct points for chemical elaboration. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. Simultaneously, the secondary amine can undergo acylation, alkylation, reductive amination, or participate in cyclization reactions. This bifunctionality is crucial for constructing intricate molecular architectures.
As a Precursor for Spirocyclic and Fused Heterocyclic Ring Systems
Spirocyclic systems, which contain two rings sharing a single atom, are of great interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and better physicochemical properties. tcichemicals.com The 3,3-disubstituted oxetane (B1205548) core of {3-[(methylamino)methyl]oxetan-3-yl}methanol is an ideal starting point for creating spirocyclic heterocycles.
The synthetic strategy often involves transforming one of the functional groups on the building block and then using the second functional group to close a new ring onto the oxetane core. For instance, the primary alcohol can be converted into a leaving group, followed by an intramolecular cyclization reaction involving the nitrogen atom to form a spiro-azetidinium species, which can be subsequently opened by a nucleophile. Alternatively, the amine can be functionalized with a chain containing an electrophile that reacts with the hydroxyl group to form larger spirocyclic ethers or lactones. The stability of the 3,3-disubstituted oxetane ring under a variety of reaction conditions makes these transformations feasible. chemrxiv.orgrsc.org
| Spirocycle Class | Potential Synthetic Route from {3-[(methylamino)methyl]oxetan-3-yl}methanol | Key Features |
| 2-Oxa-6-azaspiro[3.3]heptane derivatives | Intramolecular cyclization via activation of the hydroxymethyl group and nucleophilic attack by the amine. | Bioisostere for morpholine and piperazine, enhances solubility and 3D character. tcichemicals.comsonar.ch |
| Spiro-lactams | Oxidation of the alcohol to a carboxylic acid, followed by intramolecular amidation. | Core structures in various biologically active molecules. |
| Fused bicyclic systems | Functionalization of the amine and alcohol with groups that can undergo ring-closing metathesis or other cyclization reactions. | Creates rigid scaffolds that can lock molecules into a specific bioactive conformation. acs.org |
Integration into Natural Product Synthesis and Analogue Derivatization
By incorporating this building block, chemists can create analogues of known natural products, systematically replacing other fragments (like a gem-dimethyl or carbonyl group) to study the oxetane's effect on biological activity. nih.gov The alcohol and amine handles allow for the attachment of the oxetane core to various points on a larger molecular scaffold, providing flexibility in the synthetic design. This approach is valuable for generating libraries of related compounds to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. researchgate.netcihanuniversity.edu.iq
Design and Synthesis of Functionalized Oxetane Derivatives for Academic Exploration
Beyond its use in target-oriented synthesis, {3-[(methylamino)methyl]oxetan-3-yl}methanol is a valuable platform for fundamental research into the effects of the oxetane scaffold on molecular properties and reactivity.
Strategies for Bioisosteric Replacement and Modulation of Molecular Properties (e.g., conformational control, polarity)
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. u-tokyo.ac.jp The oxetane ring has been successfully employed as a bioisostere for several common functional groups, offering significant advantages. researchgate.net
Carbonyl and gem-Dimethyl Replacement: Pioneering work demonstrated that the oxetane ring can serve as a polar and metabolically stable surrogate for carbonyl (C=O) and gem-dimethyl (C(CH₃)₂) groups. acs.orgnih.gov Replacing a ketone with a 3,3-disubstituted oxetane can improve metabolic stability and increase three-dimensionality while maintaining comparable hydrogen-bonding ability. researchgate.netnih.gov Substituting a lipophilic gem-dimethyl group with an oxetane can significantly increase aqueous solubility and reduce lipophilicity (LogD), which are often desirable changes in drug candidates. researchgate.net
Modulation of Molecular Properties: The incorporation of an oxetane can have a profound impact on a molecule's physicochemical profile. Its polar nature generally enhances solubility, while its rigid, near-planar structure can influence the conformation of adjacent molecular chains, favoring specific arrangements that may be beneficial for binding to a biological target. researchgate.netnih.gov Furthermore, the electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby amino groups, a property that can be exploited to fine-tune the ionization state of a drug molecule at physiological pH. nih.gov
| Bioisosteric Replacement | Property Modulation | Example Application |
| Carbonyl group | Increased metabolic stability, enhanced 3D shape, maintained H-bond acceptor capacity. researchgate.net | Improving the pharmacokinetic profile of kinase inhibitors. nih.gov |
| gem-Dimethyl group | Decreased lipophilicity, increased aqueous solubility. researchgate.net | Enhancing the "drug-like" properties of lead compounds. acs.org |
| Morpholine/Piperazine | Spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane can act as novel, 3D-rich replacements. tcichemicals.com | Exploring new chemical space in drug discovery programs. |
Synthesis of Analogs for Fundamental Structure-Reactivity Relationship Studies
By systematically modifying the amino and alcohol groups of {3-[(methylamino)methyl]oxetan-3-yl}methanol, researchers can generate a series of related compounds to probe fundamental structure-reactivity and structure-property relationships. For example, converting the alcohol to a series of ethers or esters allows for a systematic study of how steric and electronic effects influence the reactivity of the adjacent amine.
These studies are crucial for building predictive models of how the oxetane scaffold influences molecular behavior. Recent research has focused on expanding the synthetic toolkit for functionalizing oxetanes, demonstrating their stability to a wide range of reaction conditions, including oxidation, reduction, and C-C bond-forming reactions. chemrxiv.orgrsc.org This robustness allows for the creation of diverse libraries of oxetane-containing molecules, which are essential for detailed SAR studies that can guide future drug design efforts. nih.govnih.gov
Development of Novel Chemical Probes and Research Tools Incorporating the Oxetane Scaffold
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The unique properties of the oxetane scaffold make it an attractive component in the design of such tools. Its metabolic stability can lead to probes with longer half-lives, while its polarity can improve cell permeability and reduce non-specific binding.
The bifunctional nature of {3-[(methylamino)methyl]oxetan-3-yl}methanol is particularly advantageous for probe development. One functional group can be used to attach a reporter tag (e.g., a fluorophore or a biotin moiety), while the other can be modified to include the pharmacophore responsible for binding to the target of interest. This modular approach allows for the rapid synthesis of a variety of probes to interrogate biological systems. For instance, spiro-substituted dioxetanes have been developed as chemiluminescent probes with enhanced sensitivity for use in bioassays. thieme-connect.com The incorporation of the rigid oxetane scaffold can contribute to the design of highly sensitive and specific research tools.
Advanced Spectroscopic and Analytical Methodologies for Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of {3-[(methylamino)methyl]oxetan-3-yl}methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
1D NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The four protons of the oxetane (B1205548) ring are diastereotopic and are anticipated to appear as two pairs of doublets. The methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms would also exhibit characteristic chemical shifts. The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would confirm the presence of one quaternary carbon (C3), three methylene carbons, and one methyl carbon.
Predicted ¹H and ¹³C NMR Data Predicted chemical shifts (δ) in ppm relative to TMS. Coupling constants (J) in Hz.
| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (-CH₃) | ~2.4 (s, 3H) | ~36.0 |
| 2 (-CH₂N) | ~2.8 (s, 2H) | ~55.0 |
| 3 (C) | - | ~43.0 |
| 4, 5 (-CH₂O, oxetane) | ~4.5 (d, J≈6, 2H), ~4.4 (d, J≈6, 2H) | ~78.0 |
| 6 (-CH₂OH) | ~3.7 (s, 2H) | ~68.0 |
| 7 (-NH) | Variable (br s, 1H) | - |
2D NMR Spectroscopy: To establish the precise connectivity of atoms, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations would be expected between the diastereotopic protons on the oxetane ring (H4 and H5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals as listed in the table above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping the molecular skeleton. For instance, correlations from the methyl protons (H1) to the methylene carbon C2 and the quaternary carbon C3 would confirm the methylamino-methyl fragment and its attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations could help to define the preferred conformation of the side chains relative to the oxetane ring.
Expected 2D NMR Correlations
| Experiment | Key Expected Cross-Peaks | Information Gained |
|---|---|---|
| COSY | H4 ↔ H5 | Confirms coupling between diastereotopic oxetane ring protons. |
| HSQC | H1 ↔ C1; H2 ↔ C2; H4/H5 ↔ C4/C5; H6 ↔ C6 | Assigns protons to their directly bonded carbons. |
| HMBC | H1 ↔ C2, C3; H2 ↔ C3; H6 ↔ C3 | Establishes the connectivity around the C3 quaternary center. |
| NOESY | H2 ↔ H4/H5; H6 ↔ H4/H5 | Provides insight into the 3D structure and preferred conformation. |
The four-membered oxetane ring is not planar and undergoes rapid puckering at room temperature. rsc.org Additionally, there may be restricted rotation around the C-N bond of the methylamino group. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, can provide insight into these conformational processes. At lower temperatures, the rate of ring puckering or bond rotation may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. Analysis of the line-shape changes (broadening and coalescence) as a function of temperature can be used to determine the energy barriers associated with these dynamic processes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination
HRMS is a critical technique for confirming the elemental composition of {3-[(methylamino)methyl]oxetan-3-yl}methanol. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically <5 ppm), the exact molecular formula can be determined. For the target compound (C₆H₁₃NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Calculated Exact Mass
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a fingerprint that is characteristic of the molecule's structure. Plausible fragmentation pathways for protonated {3-[(methylamino)methyl]oxetan-3-yl}methanol could include:
Loss of water (-18 Da): A common fragmentation for alcohols.
Loss of formaldehyde (-30 Da): Resulting from the cleavage of the oxetane ring.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the protonated amine, leading to a stable iminium ion.
Ring-opening of the oxetane: Followed by subsequent fragmentation.
Predicted MS/MS Fragment Ions for [C₆H₁₄NO₂]⁺
| Proposed Fragment m/z | Proposed Loss | Plausible Fragment Structure |
|---|---|---|
| 114.0913 | H₂O | Ion resulting from dehydration. |
| 102.0913 | CH₂O | Ion from oxetane ring cleavage. |
| 88.0757 | C₂H₄O | Ion from cleavage adjacent to the nitrogen. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification
Vibrational spectroscopy provides a characteristic fingerprint of the molecule and is excellent for identifying the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, the C-O-C stretch of the oxetane ether, and the C-O stretch of the primary alcohol. Hydrogen bonding will likely lead to broadening of the O-H and N-H stretching bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While O-H and N-H stretches are typically weak in Raman spectra, the C-C and C-O skeletal vibrations of the oxetane ring should give rise to distinct and informative signals.
Predicted Vibrational Frequencies
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Alcohol) | Stretching (broad) | 3200-3500 | Weak |
| N-H (Amine) | Stretching (broad) | 3200-3500 | Weak |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |
| C-O (Ether) | Stretching | ~980 (ring) | ~980 (ring) |
| C-O (Alcohol) | Stretching | 1000-1100 | 1000-1100 |
X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Determination
Should {3-[(methylamino)methyl]oxetan-3-yl}methanol be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structural information. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
Key structural features that would be elucidated include:
Oxetane Ring Conformation: The degree of puckering of the four-membered ring would be precisely quantified. rsc.org
Bond Lengths and Angles: Confirmation of the geometric parameters of the 3,3-disubstituted oxetane core.
Intermolecular Interactions: The crystal packing would reveal the network of intermolecular hydrogen bonds involving the hydroxyl and methylamino groups, which govern the solid-state architecture.
While no crystal structure for this specific compound is currently available in the public domain, data from related 3,3-disubstituted oxetanes show that the ring typically adopts a puckered conformation to relieve steric strain. rsc.org The analysis would provide an absolute structural proof, complementing the data obtained from spectroscopic methods in solution and the gas phase.
Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers
The comprehensive characterization of {3-[(methylamino)methyl]oxetan-3-yl}methanol necessitates the use of advanced chromatographic techniques to assess its purity and to separate its stereoisomers. Given the compound's structure, which includes a chiral center, a secondary amine, and a primary alcohol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable tools, each with specific methodologies tailored to the molecule's properties.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis of pharmaceutical intermediates like {3-[(methylamino)methyl]oxetan-3-yl}methanol due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. lcms.czmoravek.comalwsci.com Methodologies for this compound focus on two primary objectives: assessing chemical purity by separating the main component from any synthesis-related impurities or degradation products, and resolving the enantiomers to determine enantiomeric purity.
Purity Assessment via Reversed-Phase HPLC:
For purity analysis, reversed-phase HPLC (RP-HPLC) is the most common approach. americanpharmaceuticalreview.com The method separates compounds based on their hydrophobicity. Due to the polar nature of {3-[(methylamino)methyl]oxetan-3-yl}methanol, a polar-embedded or a C18 stationary phase with aqueous-organic mobile phases is typically employed. The inclusion of a buffer and an ion-pairing reagent in the mobile phase can be crucial for achieving symmetrical peak shapes and reproducible retention times, given the basic nature of the amine group.
A hypothetical RP-HPLC method for purity analysis is detailed below.
Table 1: Illustrative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Enantiomeric Separation via Chiral HPLC:
Since {3-[(methylamino)methyl]oxetan-3-yl}methanol is a chiral molecule, separating its enantiomers is critical. This is accomplished using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols. scas.co.jpyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. Both normal-phase and reversed-phase modes can be effective, depending on the specific CSP and the analyte.
Below is a representative chiral HPLC method for enantiomeric separation.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 215 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. thermofisher.com However, {3-[(methylamino)methyl]oxetan-3-yl}methanol is a polar molecule with low volatility due to the presence of hydroxyl and amino functional groups, which can engage in hydrogen bonding. sigmaaldrich.comresearchgate.net Direct analysis by GC would lead to poor peak shape and thermal decomposition in the injector. thermofisher.com Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability. libretexts.org
Derivatization Strategies:
The primary goal of derivatization is to replace the active hydrogens on the alcohol and amine groups with nonpolar moieties. sigmaaldrich.comresearchgate.net Silylation is the most common and effective method for compounds containing -OH and -NH groups. sigmaaldrich.comlibretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. MTBSTFA is often preferred as it forms tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture than their trimethylsilyl (TMS) counterparts. sigmaaldrich.comresearchgate.netresearchgate.net
The derivatization reaction would proceed as follows: {3-[(methylamino)methyl]oxetan-3-yl}methanol + MTBSTFA → Di-TBDMS derivative
GC-MS Analysis:
Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is typically suitable for separating the derivatized analyte from reaction by-products and other impurities. thermofisher.com
A potential GC-MS method for the analysis of the derivatized compound is outlined below.
Table 3: Illustrative GC-MS Method for Analysis of Volatile Derivative
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in Acetonitrile |
| Reaction Conditions | 80°C for 1 hour |
| GC Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Future Perspectives and Emerging Research Avenues for 3 Methylamino Methyl Oxetan 3 Yl Methanol Chemistry
Discovery of Novel Reactivity Patterns and Unprecedented Synthetic Transformations
The reactivity of the oxetane (B1205548) ring in {3-[(methylamino)methyl]oxetan-3-yl}methanol is a focal point for future investigation. While oxetanes are known to undergo ring-opening reactions under acidic or nucleophilic conditions, the specific substitution pattern of this compound could lead to novel and selective transformations. researchgate.net The development of catalytic asymmetric ring-opening reactions, for instance, could provide access to a wide array of chiral building blocks. rsc.org
Furthermore, the interplay between the oxetane ring and the side-chain functionalities could give rise to unprecedented intramolecular reactions. For example, under specific catalytic conditions, the methylamino or hydroxyl group could act as an internal nucleophile, leading to complex heterocyclic scaffolds. The exploration of photochemical and electrochemical methods may also unveil new reaction pathways, such as radical-mediated functionalization or ring expansion. A comprehensive study of the oxetane core's tolerance to a broad range of reaction conditions, similar to what has been done for other 3,3-disubstituted oxetanes, would significantly expand its synthetic utility. chemrxiv.org
Future research could focus on the following areas:
Catalytic Ring-Opening: Investigating a range of Lewis and Brønsted acid catalysts to achieve regioselective and stereoselective ring-opening with various nucleophiles.
Intramolecular Transformations: Designing conditions to promote intramolecular cyclizations or rearrangements, leveraging the proximate reactive groups.
Photocatalysis and Electrochemistry: Exploring light- and electricity-driven reactions to access novel transformations that are not achievable through traditional thermal methods.
Strain-Release Driven Reactions: Utilizing the inherent ring strain to drive reactions such as Giese additions of radicals to activated 3-alkylideneoxetanes derived from the parent compound. beilstein-journals.org
Integration with Automated Synthesis Platforms and High-Throughput Experimentation
The exploration of the chemical space around {3-[(methylamino)methyl]oxetan-3-yl}methanol can be significantly accelerated through the integration of automated synthesis platforms and high-throughput experimentation (HTE). rsc.org Automated flow synthesis, for example, can enable the rapid and safe production of derivatives by allowing precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous when dealing with potentially reactive intermediates or exothermic reactions.
HTE methodologies can be employed to screen a large number of catalysts, solvents, and reaction conditions in parallel, facilitating the rapid discovery of optimal synthetic protocols. researchgate.net Nanoscale, automated synthesis and screening can further accelerate the discovery of new derivatives with desired properties. rsc.org
Key opportunities in this area include:
Flow Chemistry: Developing continuous-flow processes for the synthesis and derivatization of {3-[(methylamino)methyl]oxetan-3-yl}methanol, which can improve safety, scalability, and product consistency.
Robotic Synthesis: Utilizing robotic platforms to perform a large number of reactions in a short period, enabling the rapid generation of compound libraries for screening.
Miniaturization: Employing microfluidic reactors for synthesis and screening, which reduces reagent consumption and waste generation.
| Technology | Potential Application for {3-[(methylamino)methyl]oxetan-3-yl}methanol | Anticipated Benefits |
| Automated Flow Synthesis | Derivatization of the amino and hydroxyl groups; Catalytic ring-opening reactions. | Enhanced safety, scalability, and reproducibility; Precise control over reaction conditions. |
| High-Throughput Experimentation (HTE) | Screening of catalysts and reaction conditions for novel transformations. | Accelerated discovery of new reactions and optimization of existing ones; Rapid identification of structure-activity relationships. |
| Robotic Platforms | Generation of libraries of derivatives for biological or materials science screening. | Increased efficiency and throughput in compound synthesis; Reduced manual labor and human error. |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of compounds like {3-[(methylamino)methyl]oxetan-3-yl}methanol. These computational tools can be used to predict reactivity, optimize reaction conditions, and even propose novel synthetic routes. nih.gov By training ML models on existing chemical reaction data, it is possible to predict the outcome of new reactions with a high degree of accuracy. researchgate.net
For {3-[(methylamino)methyl]oxetan-3-yl}methanol, ML models could be developed to:
Predict Reactivity: Forecast the most likely sites of reaction and the products of various transformations.
Optimize Reaction Yields: Identify the optimal set of reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield of a desired product.
Elucidate Reaction Mechanisms: Analyze large datasets of reaction outcomes to infer the underlying reaction mechanisms.
Predict Molecular Properties: Estimate the physicochemical and biological properties of novel derivatives, aiding in the design of new functional molecules. arxiv.org
The development of a comprehensive database of reactions and properties for oxetane-containing compounds would be invaluable for training robust and accurate ML models.
| Machine Learning Application | Specific Goal for {3-[(methylamino)methyl]oxetan-3-yl}methanol | Potential Impact |
| Reaction Outcome Prediction | Predict the products of ring-opening and side-chain functionalization reactions. | Guide experimental design and reduce the number of unsuccessful experiments. |
| Property Prediction | Forecast the properties of polymers derived from this compound, such as glass transition temperature and mechanical strength. | Accelerate the discovery of new materials with desired characteristics. |
| Retrosynthetic Analysis | Propose novel and efficient synthetic routes to the target molecule and its derivatives. | Facilitate the synthesis of complex molecules and reduce the time and cost of chemical synthesis. |
Exploration of its Utility in Materials Science and Polymer Chemistry
The bifunctional nature of {3-[(methylamino)methyl]oxetan-3-yl}methanol makes it a promising monomer for the synthesis of novel polymers. The presence of both a nucleophilic amine and a hydroxyl group allows for its incorporation into a variety of polymer backbones, such as polyurethanes and polyamides. Furthermore, the oxetane ring itself can undergo ring-opening polymerization to produce polyethers.
A close analog, 3-methyl-3-oxetanemethanol, has been used to create a star-shaped copolymer with a hyperbranched core, highlighting the potential for creating complex and functional polymer architectures. researchgate.net The resulting polyoxetanes could exhibit interesting properties, such as enhanced thermal stability, improved mechanical strength, and tailored solubility, making them suitable for a range of applications, from engineering plastics to biomedical devices. nih.gov
Future research in this area could explore:
Ring-Opening Polymerization: Investigating the cationic ring-opening polymerization of {3-[(methylamino)methyl]oxetan-3-yl}methanol to produce novel polyethers.
Step-Growth Polymerization: Utilizing the amino and hydroxyl groups to synthesize polyesters, polyamides, and polyurethanes with unique properties.
Functional Materials: Exploring the potential of polymers derived from this compound in applications such as coatings, adhesives, and drug delivery systems.
Biodegradable Polymers: Investigating the potential for creating biodegradable polymers by incorporating the oxetane monomer into polyester (B1180765) or polyurethane backbones, as many biodegradable polymers belong to the polyester family. chemicalbook.comgoogle.com
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
The development of sustainable and environmentally friendly methods for the synthesis and derivatization of {3-[(methylamino)methyl]oxetan-3-yl}methanol is a critical area of future research. This aligns with the growing demand for green chemistry in the chemical industry. d-nb.info
Potential green chemistry approaches include:
Synthesis from Renewable Feedstocks: Exploring synthetic routes that utilize biomass-derived starting materials. methanol.org For instance, developing catalytic conversions of biomass-derived polyols to 3,3-disubstituted oxetanes. d-nb.info
Biocatalysis: Employing enzymes to catalyze the synthesis and derivatization of the compound, which can offer high selectivity and mild reaction conditions. researchgate.net
Catalytic Efficiency: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents.
The synthesis of renewable methanol (B129727) from sources like biomass and CO2 is an area of active research, and similar principles could be applied to the synthesis of more complex molecules like the target compound. researchgate.netmethanol.orgnrel.gov
Q & A
Q. Key Considerations :
- Control reaction temperature (0–5°C during amination) to minimize side reactions.
- Use anhydrous conditions to prevent hydrolysis of the oxetane ring.
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the oxetane ring?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for determining the 3D structure. Key steps include:
Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) to obtain high-quality single crystals.
Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.
Refinement : Apply the SHELXL program for structure solution, incorporating anisotropic displacement parameters and refining hydrogen positions using riding models .
Q. Data Contradictions :
- If NMR suggests equatorial substituents but XRD shows axial orientation, verify using Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
Basic: What analytical techniques are most effective for characterizing {3-[(methylamino)methyl]oxetan-3-yl}methanol?
Methodological Answer :
A multi-technique approach is essential:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify oxetane ring protons (δ 4.5–5.0 ppm) and methylamino groups (δ 2.2–2.8 ppm).
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals and assign connectivity .
Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
IR Spectroscopy : Detect O-H stretching (3300–3500 cm⁻¹) and oxetane ring vibrations (980–1050 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
Q. Methodological Answer :
LogP Calculation : Use software like MarvinSuite to estimate lipophilicity. Oxetanes often reduce logP compared to analogous cyclohexanes, improving solubility .
Molecular Dynamics (MD) : Simulate BBB permeability with CHARMM force fields.
QSAR Models : Corrogate polar surface area (PSA < 60 Ų) and hydrogen-bond acceptor count (<5) with bioavailability .
Q. Contradictions :
- If in vitro permeability assays (e.g., PAMPA) conflict with predictions, validate using Caco-2 cell monolayers to assess active transport mechanisms .
Basic: What are common synthetic impurities, and how can they be mitigated?
Methodological Answer :
Typical impurities include:
Ring-Opened Byproducts : Formed via acid-catalyzed hydrolysis. Mitigate by avoiding aqueous workup at pH < 2.
Diastereomers : Arise during asymmetric synthesis. Separate using chiral HPLC (e.g., Chiralpak AD-H column) .
Residual Solvents : Monitor via GC-MS and adhere to ICH Q3C limits .
Advanced: How does the compound’s conformational rigidity impact its binding affinity in enzyme inhibition studies?
Q. Methodological Answer :
Structural Analysis : Compare SCXRD data of the free compound vs. enzyme-bound state (e.g., crystallized with target protein).
Free Energy Calculations : Use MM-PBSA to quantify binding energy changes induced by oxetane ring puckering .
SAR Studies : Synthesize analogs with varying substituents (e.g., fluorinated oxetanes ) to correlate steric effects with IC₅₀ values.
Q. Example :
Basic: How can stability under physiological conditions be assessed for preclinical studies?
Q. Methodological Answer :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC-MS over 24 hours.
Oxidative Stress : Expose to H₂O₂ (0.3% w/v) and quantify degradation products.
Light Sensitivity : Conduct ICH Q1B photostability testing .
Advanced: What strategies enhance the compound’s metabolic stability while retaining activity?
Q. Methodological Answer :
Isotope Labeling : Introduce ²H or ¹³C at labile positions (e.g., hydroxymethyl) to track metabolic pathways .
Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl) to reduce first-pass metabolism .
Enzyme Inhibition Assays : Test against CYP450 isoforms (3A4, 2D6) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
